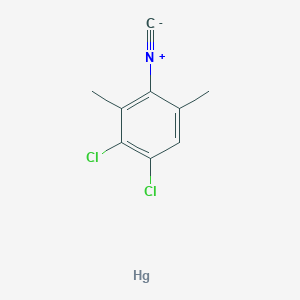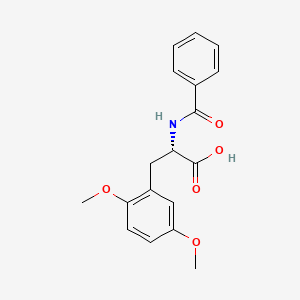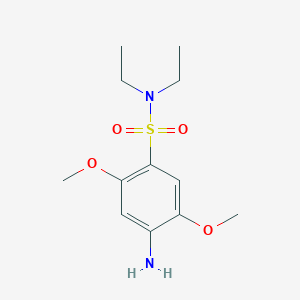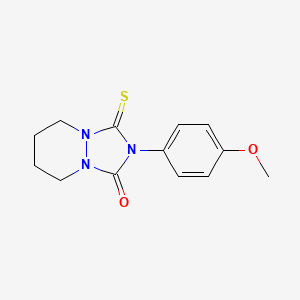
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury is a complex organic compound that features a benzene ring substituted with chlorine, isocyano, and dimethyl groups, along with a mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The isocyano group can be introduced through a reaction involving an isocyanide precursor, while the chlorine atoms can be added via chlorination reactions. The mercury atom is usually introduced through a reaction with a mercury-containing reagent under controlled conditions to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the isocyano group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as hydroxyl or alkyl groups .
科学的研究の応用
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
作用機序
The mechanism by which 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atoms and mercury can also interact with biological molecules, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
1,2-Dichloro-4,5-dimethylbenzene: Lacks the isocyano group and mercury atom, making it less reactive in certain chemical reactions.
1-Isocyano-3,5-dimethylbenzene: Does not contain chlorine atoms or mercury, resulting in different chemical properties and reactivity.
1,2-Dichlorobenzene: A simpler compound without the isocyano and dimethyl groups, used in different applications.
Uniqueness
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
58164-66-2 |
|---|---|
分子式 |
C9H7Cl2HgN |
分子量 |
400.65 g/mol |
IUPAC名 |
1,2-dichloro-4-isocyano-3,5-dimethylbenzene;mercury |
InChI |
InChI=1S/C9H7Cl2N.Hg/c1-5-4-7(10)8(11)6(2)9(5)12-3;/h4H,1-2H3; |
InChIキー |
JSKYOWHPZCFDKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1[N+]#[C-])C)Cl)Cl.[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)


![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)


